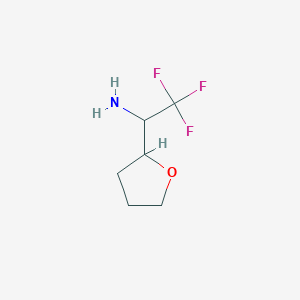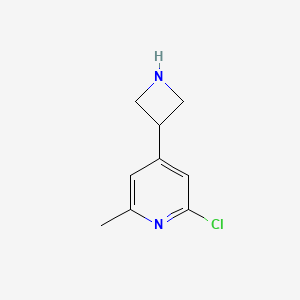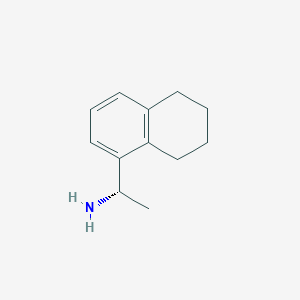![molecular formula C7H16ClNO3 B13534272 2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)
2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride is a chemical compound with intriguing properties that make it useful in various scientific applications. It is known for its unique structure and reactivity, which have been explored in fields such as drug development, organic synthesis, and analytical chemistry.
Vorbereitungsmethoden
The synthesis of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride typically involves the reaction of 3-(dimethylamino)propyl chloride with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride can be compared with similar compounds such as:
2-[3-(Dimethylamino)propoxy]propanoic acid hydrochloride: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid, leading to differences in reactivity and biological activity.
3-(Dimethylamino)propyl acetate hydrochloride:
2-[3-(Dimethylamino)propoxy]butanoic acid hydrochloride: The presence of a butanoic acid group introduces additional carbon atoms, influencing the compound’s solubility and reactivity
These comparisons highlight the uniqueness of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride in terms of its structure and applications.
Eigenschaften
Molekularformel |
C7H16ClNO3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2)4-3-5-11-6-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H |
InChI-Schlüssel |
GSIGSQPDEORHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)






![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)





